![molecular formula C14H16N2O3S B13033851 (E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves several steps. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Applications De Recherche Scientifique
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate has several scientific research applications due to its unique chemical structure and biological activity. It is used in medicinal chemistry for the development of new therapeutic agents. The compound has shown potential in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities .
In the field of material science, benzothiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent electronic properties . Additionally, these compounds are studied for their potential use as corrosion inhibitors and antioxidants .
Mécanisme D'action
The mechanism of action of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
The compound’s ability to interact with multiple targets makes it a valuable tool in drug discovery and development. Its effects on different pathways can be studied to understand its therapeutic potential and optimize its use in various applications .
Comparaison Avec Des Composés Similaires
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is unique compared to other benzothiophene derivatives due to its specific functional groups and chemical structure. Similar compounds include:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used to treat asthma.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
These compounds share the benzothiophene core structure but differ in their functional groups and specific biological activities.
Propriétés
Formule moléculaire |
C14H16N2O3S |
|---|---|
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
tert-butyl (NZ)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18) |
Clé InChI |
HRJHRORNQHTOOK-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)O)\N |
SMILES canonique |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


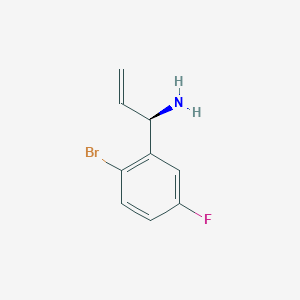
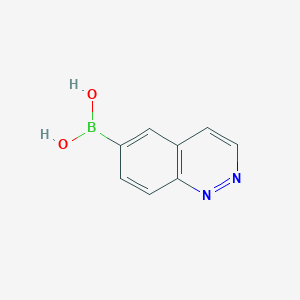

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
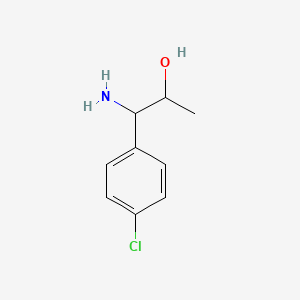
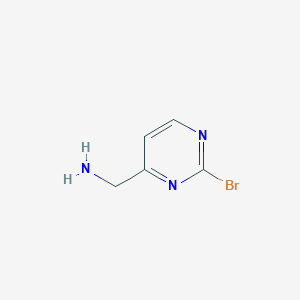
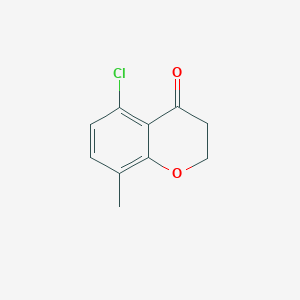
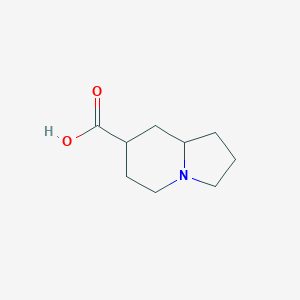
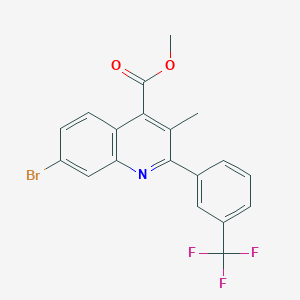

![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
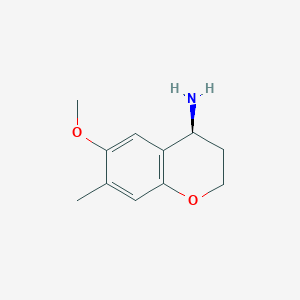
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
